molecular formula C22H21FN2O3 B11106492 Acetamide, N-[2-(4-fluorobenzoyl)-3-benzofuryl)-2-(1-piperidyl)-

Acetamide, N-[2-(4-fluorobenzoyl)-3-benzofuryl)-2-(1-piperidyl)-

Cat. No.: B11106492
M. Wt: 380.4 g/mol
InChI Key: SOEXTGBUHLDTEF-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide is a synthetic organic compound with a molecular formula of C22H20FN2O3 It is characterized by the presence of a fluorobenzoyl group, a benzofuran ring, and a piperidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperidinylacetamide Moiety: The final step involves the reaction of the intermediate with piperidine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production methods for N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Benzoyl-1-benzofuran-3-yl)acetamide: Similar structure but lacks the fluorine atom.

    N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-nitrophenoxy)acetamide: Contains a nitrophenoxy group instead of the piperidinyl group.

Uniqueness

N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide is unique due to the presence of the fluorobenzoyl group and the piperidinylacetamide moiety, which confer specific chemical and biological properties that distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H21FN2O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C22H21FN2O3/c23-16-10-8-15(9-11-16)21(27)22-20(17-6-2-3-7-18(17)28-22)24-19(26)14-25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,24,26)

InChI Key

SOEXTGBUHLDTEF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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